molecular formula C19H20N4O2 B11374599 5-(hydroxymethyl)-2-(2-methylphenyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide

5-(hydroxymethyl)-2-(2-methylphenyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11374599
M. Wt: 336.4 g/mol
InChI Key: OKCFNSQTIFQHDE-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-2-(2-methylphenyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-2-(2-methylphenyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The starting materials often include 2-methylphenylhydrazine and 2-phenylethylamine, which undergo a series of reactions including cyclization and functional group modifications to form the triazole ring and introduce the hydroxymethyl and carboxamide groups.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-2-(2-methylphenyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carboxamide group would produce an amine.

Scientific Research Applications

5-(hydroxymethyl)-2-(2-methylphenyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-2-(2-methylphenyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Other compounds in this class include 1,2,3-triazole-4-carboxylic acid and 1,2,3-triazole-4-carboxylate esters.

    Phenyltriazoles: Compounds like 2-phenyl-1,2,3-triazole and 2-(2-methylphenyl)-1,2,3-triazole.

Uniqueness

What sets 5-(hydroxymethyl)-2-(2-methylphenyl)-N-(2-phenylethyl)-2H-1,2,3-triazole-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxymethyl and carboxamide groups, along with the triazole ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

5-(hydroxymethyl)-2-(2-methylphenyl)-N-(2-phenylethyl)triazole-4-carboxamide

InChI

InChI=1S/C19H20N4O2/c1-14-7-5-6-10-17(14)23-21-16(13-24)18(22-23)19(25)20-12-11-15-8-3-2-4-9-15/h2-10,24H,11-13H2,1H3,(H,20,25)

InChI Key

OKCFNSQTIFQHDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2N=C(C(=N2)C(=O)NCCC3=CC=CC=C3)CO

Origin of Product

United States

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